Physicochemical Property Comparison: 2,2-Difluorospiro[2.3]hexan-1-amine vs. Non-Fluorinated Spiro[2.3]hexan-1-amine
The introduction of the gem-difluoro group in the target compound is designed to lower the amine's pKa and increase lipophilicity compared to the unsubstituted spiro[2.3]hexan-1-amine. While a direct head-to-head comparison for these specific compounds is unavailable in public literature, the effect can be inferred from a systematic class-level study. Melnykov et al. (2023) showed that for a saturated cyclic amine scaffold, gem-difluorination adjacent to the amine consistently decreases the pKa by ~2.8–4.0 units and increases the LogP by ~0.8–1.2 units relative to the parent, non-fluorinated amine [1]. The target compound's computed XLogP3-AA is 0.9 [2], suggesting moderate lipophilicity. The magnitude of these shifts is crucial for optimizing CNS penetration or reducing hERG affinity, making the compound a specific tool where precise pKa tuning is required.
| Evidence Dimension | Impact of gem-difluorination on pKa and LogP of a cyclic amine scaffold |
|---|---|
| Target Compound Data | Computed XLogP3-AA: 0.9 [2]. pKa not publicly available. |
| Comparator Or Baseline | Non-fluorinated spiro[2.3]hexan-1-amine (no public data). Class-level baseline: observed pKa decrease of ~2.8–4.0 units and LogP increase of ~0.8–1.2 units in analogous saturated cyclic amines upon gem-difluorination [1]. |
| Quantified Difference | Class-level shift: ΔpKa ≈ -2.8 to -4.0; ΔLogP ≈ +0.8 to +1.2 |
| Conditions | Class-level analysis from a 2023 study on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. Potentiometric titration for pKa and shake-flask method for LogP [1]. |
Why This Matters
This evidence indicates that procurement of the fluorinated compound is scientifically justified when the project goal is to explore a lower-basicity, higher-lipophilicity region of chemical space, a common strategy for improving membrane permeability and metabolic stability.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 29, e202301383. View Source
- [2] PubChem. (2025). Compound Summary for CID 155892437: 2,2-Difluorospiro[2.3]hexan-1-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/155892437 View Source
